

Application Notes and Protocols for Fsllyr-NH2

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Compound of Interest

Compound Name: *Fsllyr-NH2*

Cat. No.: *B15570974*

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Introduction

Fsllyr-NH2 is a synthetic peptide that functions as a selective antagonist for the Protease-Activated Receptor 2 (PAR2). PAR2 is a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cellular signaling. As an antagonist, **Fsllyr-NH2** blocks the activation of PAR2, making it a valuable tool for studying the receptor's role in these pathways and for potential therapeutic development. This document provides detailed protocols for the proper dissolution and storage of **Fsllyr-NH2** to ensure its stability and efficacy in research applications.

Quantitative Data Summary

The following tables summarize the key quantitative information for **Fsllyr-NH2**, including its chemical properties, solubility, and recommended storage conditions.

Table 1: Chemical Properties of **Fsllyr-NH2**

Property	Value
Sequence	Phe-Ser-Leu-Leu-Arg-Tyr-NH ₂
Molecular Weight	796.96 g/mol (or 910.98 g/mol for the TFA salt)
Formula	C ₃₉ H ₆₀ N ₁₀ O ₈
Appearance	White to off-white solid/powder
Purity	≥95%

Table 2: Solubility of **Fsllry-NH₂**

Solvent	Concentration	Notes
DMSO	100 mg/mL	Ultrasonic assistance may be required. Use freshly opened DMSO as it is hygroscopic.[1]
Water	1.43 mg/mL[2]	Ultrasonic assistance may be required.[2]
Water	Soluble to 1 mg/ml	

Table 3: Recommended Storage Conditions for **Fsllry-NH₂**

Form	Storage Temperature	Duration	Notes
Lyophilized Powder	-80°C	2 years	Sealed, away from moisture and light.[1]
	-20°C	1 year	Sealed, away from moisture and light.[1]
In Solvent (Stock Solution)	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles.[1]
	-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **Fsllry-NH2** in dimethyl sulfoxide (DMSO), suitable for long-term storage and subsequent dilution for various in vitro and in vivo applications.

Materials:

- **Fsllry-NH2** (lyophilized powder)
- Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO), freshly opened
- Sterile, RNase/DNase-free polypropylene microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- **Equilibration:** Before opening, allow the vial of lyophilized **Fsllry-NH2** to equilibrate to room temperature for 15-20 minutes to prevent condensation.
- **Calculation:** Determine the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 100 mg/mL).
- **Reconstitution:** Aseptically add the calculated volume of fresh DMSO to the vial of **Fsllry-NH2**.
- **Dissolution:** Vortex the vial for 1-2 minutes to facilitate dissolution. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
- **Aliquoting:** Dispense the stock solution into single-use aliquots in sterile polypropylene microcentrifuge tubes. The volume of each aliquot should be appropriate for your planned experiments to avoid multiple freeze-thaw cycles.
- **Storage:** Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to prepare a working solution for use in in vitro cell culture experiments.

Materials:

- **Fsllry-NH2** stock solution in DMSO (from Protocol 1)
- Appropriate sterile cell culture medium or buffer (e.g., DMEM, PBS)

Procedure:

- **Thawing:** Thaw a single aliquot of the **Fsllry-NH2** DMSO stock solution at room temperature.
- **Dilution:** Serially dilute the stock solution with the appropriate cell culture medium or buffer to the desired final working concentration. It is crucial to ensure that the final concentration of

DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

- Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
- Application: Add the prepared working solution to your cell cultures as required by your experimental design. For example, in studies investigating the effect of **Fsllry-NH2** on intracellular calcium mobilization, cells can be exposed to a final concentration of 0.5 μM .^[3]

Protocol 3: Preparation of a Formulation for In Vivo Studies

This protocol provides an example of how to prepare **Fsllry-NH2** for in vivo administration, based on a formulation used in a published study.^[2]

Materials:

- **Fsllry-NH2** stock solution in DMSO (25.0 mg/mL)
- PEG300
- Tween-80
- Saline (0.9% NaCl in sterile water)
- Sterile tubes and syringes

Procedure:

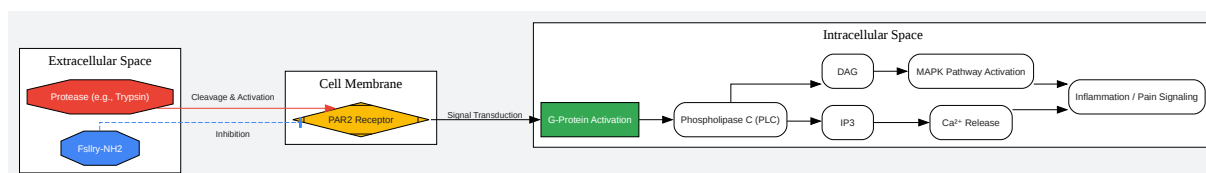
- Preparation of Saline: Dissolve 0.9 g of sodium chloride in 100 mL of sterile distilled water to prepare a 0.9% saline solution.
- Formulation (for a 1 mL final volume):
 - To 400 μL of PEG300, add 100 μL of the 25.0 mg/mL **Fsllry-NH2** DMSO stock solution. Mix thoroughly until the solution is clear.
 - Add 50 μL of Tween-80 to the mixture and mix again until clear.

- Add 450 μL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly.
- Administration: The resulting formulation will have a **Fsllry-NH2** concentration of 2.5 mg/mL. This solution should be prepared fresh before use and administered according to the specific experimental protocol.

Visualizations

PAR2 Signaling Pathway and Inhibition by Fsllry-NH2

Protease-Activated Receptor 2 (PAR2) is typically activated by the proteolytic cleavage of its extracellular N-terminus by proteases such as trypsin. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades. These pathways often involve the activation of G-proteins, leading to downstream effects such as the release of intracellular calcium and the activation of MAPK pathways, ultimately influencing processes like inflammation and pain signaling. **Fsllry-NH2** acts as an antagonist by blocking this activation.

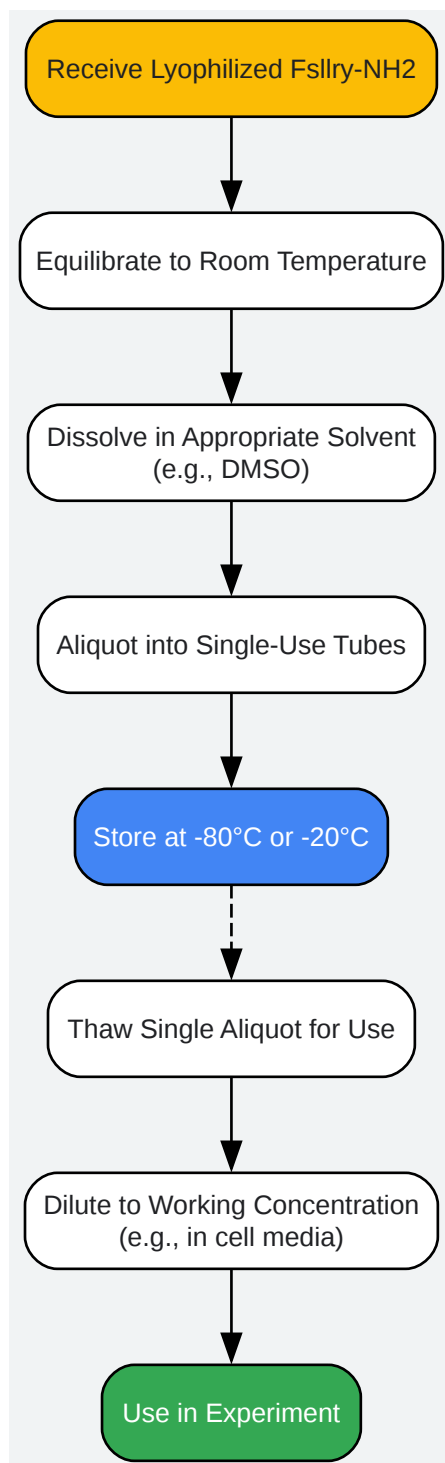


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Caption: Inhibition of the PAR2 signaling pathway by **Fsllry-NH2**.

Experimental Workflow: Dissolution and Storage of Fsllry-NH2

The following diagram illustrates the general workflow for the proper handling of **Fsllry-NH2**, from receiving the lyophilized product to preparing it for experimental use.



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Caption: Workflow for **FslIry-NH2** dissolution and storage.

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